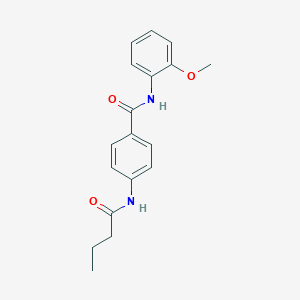
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves its ability to interact with various molecular targets, including proteins and enzymes. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to improve cognitive function and protect against neurodegeneration. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide also has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, including the development of new synthesis methods to improve the yield and purity of the compound, the identification of new molecular targets for 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, and the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide and its potential side effects.
Synthesis Methods
The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves the reaction between 4-aminobenzoic acid and butyryl chloride, followed by the reaction with 2-methoxyaniline. The resulting product is purified through recrystallization to obtain pure 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide. The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
properties
Product Name |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-6-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-4-5-8-16(15)23-2/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
BSPSRPSGDCUBFW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)

![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)

![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)
